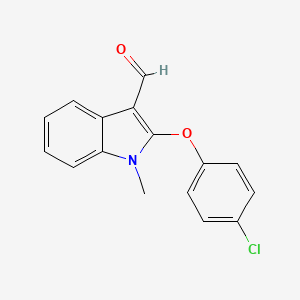

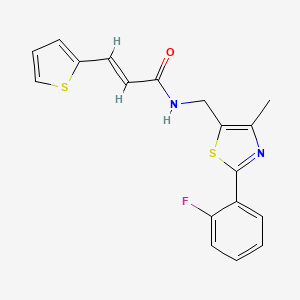

N-(6-methylpyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(6-methylpyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a chemical entity that appears to be related to a class of compounds that have been studied for their potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds discussed in the research. For instance, the piperidine moiety is a common feature in these molecules, which is known for its presence in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of related compounds has been explored in the context of developing new non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. The preparation of N-phenyl piperidine analogs, which includes the synthesis of 3-carboxamides, has been shown to result in particularly active series against wild-type HIV-1 and a range of NNRTI-resistant mutant viruses . Although the exact synthesis of N-(6-methylpyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of a related compound, N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, has been characterized using single crystal X-ray diffraction, which revealed that it crystallizes in the monoclinic crystal system . This provides insight into the three-dimensional arrangement of atoms within the crystal lattice, which is crucial for understanding the compound's interactions at the molecular level. The molecular orbitals of the ligand were also calculated, which are essential for predicting the chemical reactivity and properties of the molecule .

Chemical Reactions Analysis

The chemical reactions involving the related compounds, particularly their interactions with HIV-1 reverse transcriptase, have been studied. The analogs mentioned in the research have shown broad potency against resistant mutant viruses, indicating that they can effectively bind to the enzyme and inhibit its function . This suggests that N-(6-methylpyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide may also exhibit similar reactivity patterns, given its structural resemblance.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds have been analyzed through various techniques such as elemental analysis, FT-IR, 1H-NMR, and HR-MS methods . These methods provide comprehensive information about the molecular composition, functional groups, and molecular weight of the compounds. The antioxidant activity of the complexes was measured using DPPH and ABTS assays, and the anticancer activity was studied using MTT assay in MCF-7 breast cancer cells . These properties are indicative of the compound's potential therapeutic applications and its behavior in biological systems.

科学的研究の応用

Inhibition of Kinase Superfamily

Compounds structurally related to N-(6-methylpyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide have been studied for their ability to inhibit the Met kinase superfamily. These inhibitors have shown promise in preclinical models for cancer treatment, demonstrating complete tumor stasis in specific carcinoma models following oral administration, leading to advancements into phase I clinical trials (Schroeder et al., 2009).

Opioid Receptor Antagonism

Research on structurally related compounds has explored their potential as selective κ-opioid receptor (KOR) antagonists. These studies have revealed compounds with high affinity and selectivity for KORs, showing potential therapeutic benefits in treating depression and addiction disorders (Grimwood et al., 2011).

Anti-Angiogenic and DNA Cleavage Activities

Novel piperidine analogues derived from structurally related compounds have demonstrated significant anti-angiogenic and DNA cleavage activities. These properties suggest potential applications in anticancer therapy, particularly by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Imaging of Reactive Microglia

Compounds in the same family have been developed for PET imaging of reactive microglia by targeting specific receptors, such as the macrophage colony-stimulating factor 1 receptor (CSF1R). This application is crucial for studying neuroinflammation and its role in various neuropsychiatric disorders, providing a noninvasive tool for imaging and understanding the immune environment of central nervous system malignancies (Horti et al., 2019).

特性

IUPAC Name |

N-(6-methylpyridin-2-yl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S2/c1-12-5-2-7-14(17-12)18-16(20)13-6-3-9-19(11-13)24(21,22)15-8-4-10-23-15/h2,4-5,7-8,10,13H,3,6,9,11H2,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYLIRKGZXWRSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-aminophenyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2511534.png)

![methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2511537.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(4-fluorophenyl)-N-methylmethanesulfonamide](/img/structure/B2511538.png)

![2-(3,4-dimethoxyphenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2511539.png)

![(E)-4-(Dimethylamino)-N-[(1-methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2511542.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2511545.png)

![(2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enamide](/img/structure/B2511546.png)

![1-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)-1H-pyrazol-5-amine](/img/structure/B2511548.png)